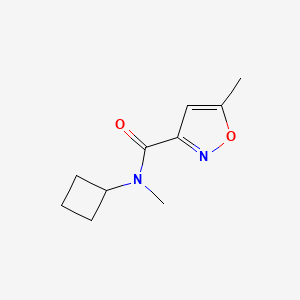

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl group, a dimethyl-substituted oxazole ring, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclobutylamine with 5-dimethyl-1,2-oxazole-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The oxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated or alkylated oxazole compounds.

Applications De Recherche Scientifique

Biological Activities

The compound has demonstrated significant biological activities, particularly in antibacterial and anti-inflammatory contexts. Research indicates that derivatives of oxazole compounds exhibit potent antibacterial properties. In a study involving various synthesized pyrazole-substituted oxazole derivatives, it was noted that these compounds showed high absorption rates and moderate permeability in biological systems, suggesting their potential as effective therapeutic agents .

Antibacterial Properties

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide has been evaluated for its antibacterial efficacy against various pathogens. The studies reveal that certain derivatives possess activity comparable to established antibiotics, indicating their potential for treating bacterial infections. The molecular docking studies further support this by showing favorable interactions with bacterial targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models of osteoarthritis, compounds similar to this compound have shown promise in reducing inflammation markers such as tumor necrosis factor-alpha and interleukin-6. These findings suggest that it could serve as a therapeutic agent in inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have illustrated that this compound interacts effectively with specific protein targets involved in disease pathways. For instance, docking scores indicate strong binding affinity to targets like MtKasA, which is crucial for bacterial survival .

Pharmacokinetic Properties

Research on the pharmacokinetics of this compound reveals favorable absorption characteristics in the human gastrointestinal tract. The absorption studies indicate that the compound can achieve sufficient bioavailability to exert its therapeutic effects effectively .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxylate: A similar compound with an ester functional group instead of a carboxamide.

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-thioamide: A thioamide analog with sulfur replacing the oxygen in the carboxamide group.

Uniqueness

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclobutyl group provides rigidity, while the oxazole ring and carboxamide group offer sites for chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical structure. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. Its structural formula can be represented as follows:

This compound features a cyclobutyl group and a dimethyl substitution on the oxazole ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to:

- Inhibit Enzymatic Activity : It may bind to active sites of enzymes, preventing substrate access and inhibiting enzymatic reactions. This property is particularly relevant in the context of drug development for diseases where enzyme inhibition is beneficial.

- Modulate Receptor Activity : The compound can potentially act as a receptor modulator, influencing signaling pathways that are critical in various physiological processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness can be compared with other known antimicrobial agents as shown in Table 1.

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-cyclobutyl-N,5-dimethyl... | Staphylococcus aureus | 32 µg/mL |

| Ciprofloxacin | Escherichia coli | 4 µg/mL |

| Amoxicillin | Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro studies. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Hepatitis C Treatment : A study investigated the use of similar oxazole derivatives as NS3 protease inhibitors in the treatment of Hepatitis C. While this compound was not specifically tested, related compounds showed promising results in clinical trials for reducing viral load and improving patient outcomes .

- In Vivo Efficacy : Research conducted on animal models demonstrated that compounds structurally similar to this compound could effectively reduce tumor growth in xenograft models by inhibiting angiogenesis . This highlights the potential for further exploration in cancer therapeutics.

Research Findings and Future Directions

Ongoing research is focused on optimizing the pharmacological profile of this compound through structural modifications aimed at enhancing its potency and selectivity for specific biological targets. In silico modeling studies are being employed to predict toxicity and metabolic pathways , which will guide future synthesis efforts.

Propriétés

IUPAC Name |

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-6-9(11-14-7)10(13)12(2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBKBBRFZGURTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(C)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.